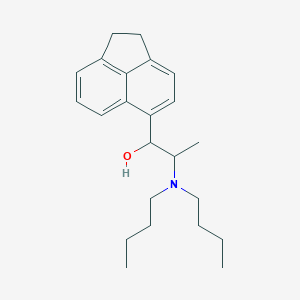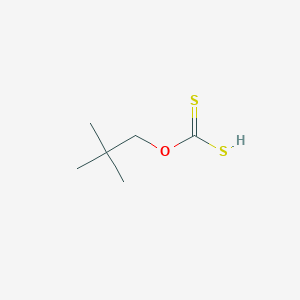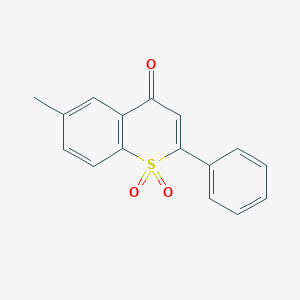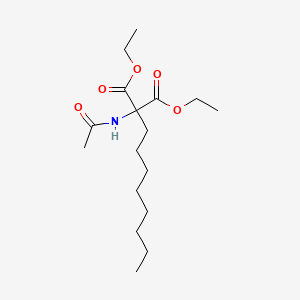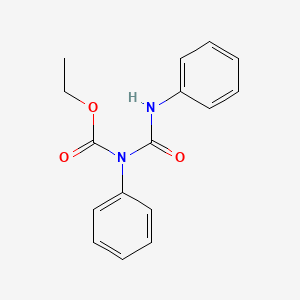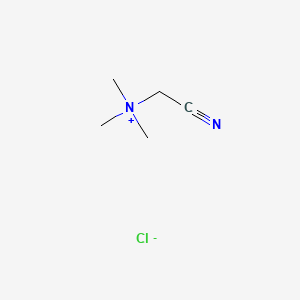
(Cyanomethyl)trimethylammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Cyanomethyl)trimethylammonium chloride is a quaternary ammonium compound with the chemical formula C₅H₁₂ClN. It is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(Cyanomethyl)trimethylammonium chloride can be synthesized through several methods. One common method involves the reaction of trimethylamine with cyanomethyl chloride under controlled conditions. The reaction typically takes place in an organic solvent such as acetone, with the presence of a base like sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified through crystallization or distillation processes .
Analyse Des Réactions Chimiques
Types of Reactions
(Cyanomethyl)trimethylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the cyanomethyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of substituted ammonium compounds, while oxidation and reduction can lead to the formation of different organic molecules .
Applications De Recherche Scientifique
(Cyanomethyl)trimethylammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts.
Biology: The compound is utilized in the study of cellular processes and as a component in certain biochemical assays.
Mécanisme D'action
The mechanism by which (Cyanomethyl)trimethylammonium chloride exerts its effects involves its interaction with cellular membranes and proteins. The quaternary ammonium group can disrupt membrane integrity, leading to cell lysis. Additionally, the compound can interact with specific molecular targets, such as enzymes, altering their activity and affecting cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Acrylamidopropyl)trimethylammonium chloride: This compound is similar in structure but contains an acrylamide group, which gives it different reactivity and applications.
(Methacryloyloxy)ethyl trimethylammonium chloride: Another similar compound with a methacryloyloxy group, used in polymer synthesis and as an antimicrobial agent.
Uniqueness
(Cyanomethyl)trimethylammonium chloride is unique due to its cyanomethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research contexts where other quaternary ammonium compounds may not be as effective .
Propriétés
Numéro CAS |
6340-35-8 |
|---|---|
Formule moléculaire |
C5H11ClN2 |
Poids moléculaire |
134.61 g/mol |
Nom IUPAC |
cyanomethyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C5H11N2.ClH/c1-7(2,3)5-4-6;/h5H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
JWTUJDAWIIWMLT-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)CC#N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,4S,5R,6R,9S,10S)-5,13-bis(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-en-6-ol](/img/structure/B14735284.png)

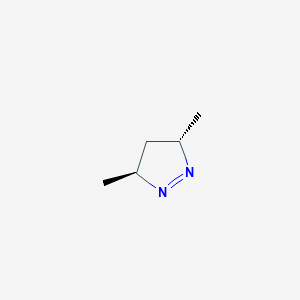
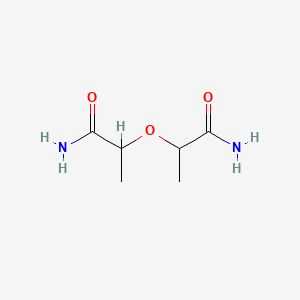
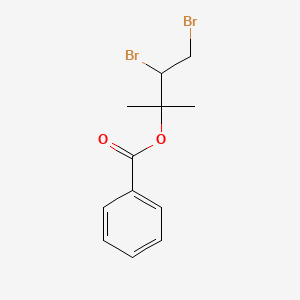
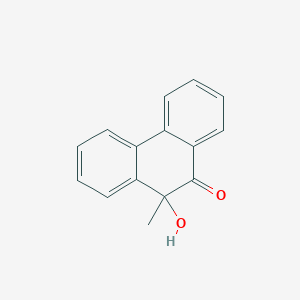
![[(2R,4R)-2-Phenyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14735320.png)
